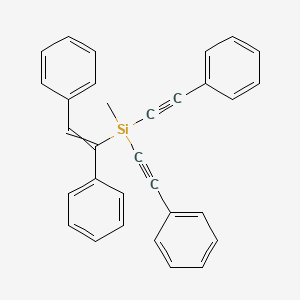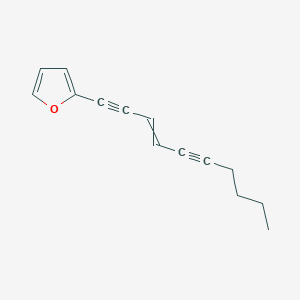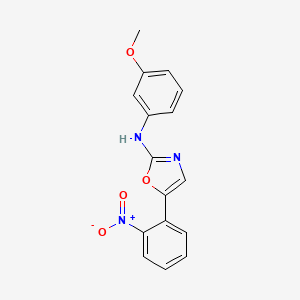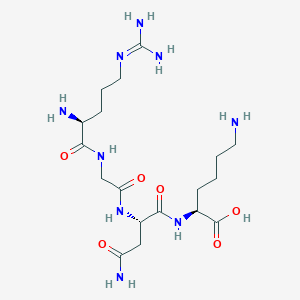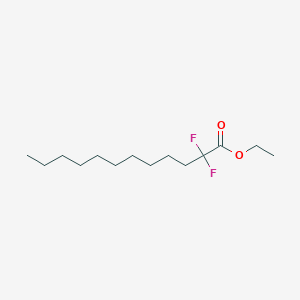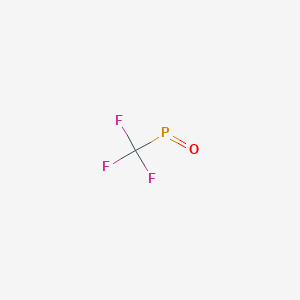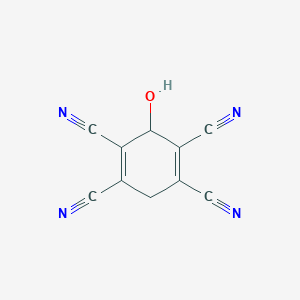
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with hydroxyl and tetracarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several methods. One common approach involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of a molecular sieve . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the compound.
化学反应分析
Types of Reactions
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted cyclohexadiene derivatives.
科学研究应用
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in resonance-stabilized carbocation formation, which is crucial for its reactivity in various chemical processes .
相似化合物的比较
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile: Similar structure but with oxo groups instead of hydroxyl groups.
1,2,4,5-Benzenetetracarbonitrile: A benzene ring with four nitrile groups, lacking the hydroxyl and diene features.
Uniqueness
3-Hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is unique due to its combination of hydroxyl and tetracarbonitrile groups on a cyclohexadiene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
789476-49-9 |
|---|---|
分子式 |
C10H4N4O |
分子量 |
196.16 g/mol |
IUPAC 名称 |
3-hydroxycyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10H4N4O/c11-2-6-1-7(3-12)9(5-14)10(15)8(6)4-13/h10,15H,1H2 |
InChI 键 |
SGVGRMYGOCIZMV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(C(=C1C#N)C#N)O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
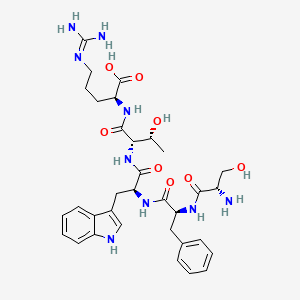
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

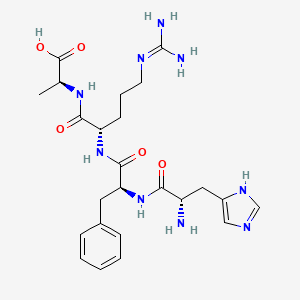
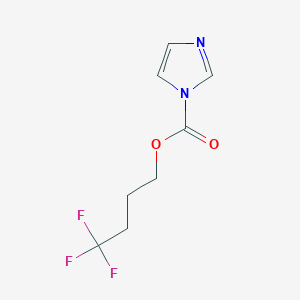
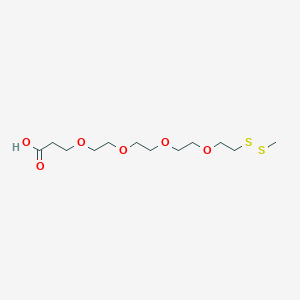
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
